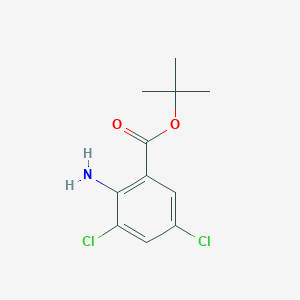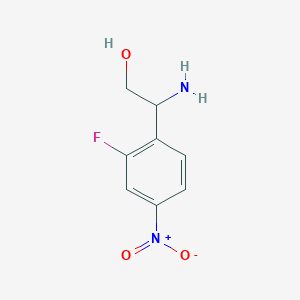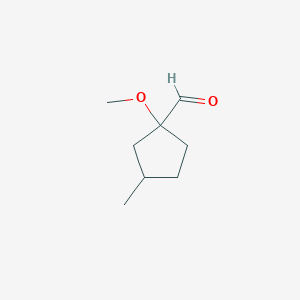
N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group, a bromobenzene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The aminoethyl group can participate in coupling reactions with carboxylic acids or esters to form amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are commonly used for coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include sulfonic acids or sulfinamides, depending on the reaction conditions.
Coupling Reactions: Products include amides formed by the reaction of the aminoethyl group with carboxylic acids or esters.
科学的研究の応用
N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The bromobenzene ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its target.
類似化合物との比較
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- Tris(2-aminoethyl)amine
- N-(2-aminoethyl)maleimide hydrochloride
Uniqueness
N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride is unique due to the presence of the bromobenzene ring, which provides additional reactivity and binding interactions compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in biochemical research.
特性
分子式 |
C8H12BrClN2O2S |
|---|---|
分子量 |
315.62 g/mol |
IUPAC名 |
N-(2-aminoethyl)-3-bromobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H |
InChIキー |
KLRLVAKKPKWEFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


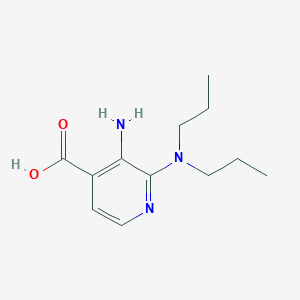

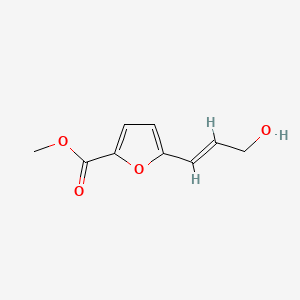
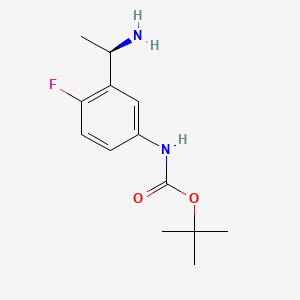



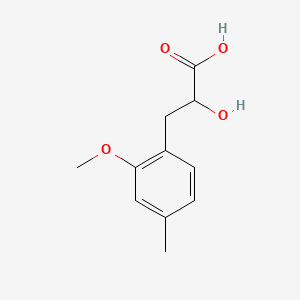
aminehydrochloride](/img/structure/B13620243.png)
